molecular formula C21H19NO2S2 B12128256 (Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

(Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12128256
M. Wt: 381.5 g/mol
InChI Key: WMLMOMKYIRQDLM-FQHLDWHWSA-N
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Description

(Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structural features, which include a thiazolidinone ring, an ethoxyphenyl group, and a phenylallylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the thiazolidinone core. The final step involves the aldol condensation of the thiazolidinone with cinnamaldehyde to introduce the phenylallylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being studied for their therapeutic potential. The thiazolidinone core is known for its anti-inflammatory and antidiabetic properties, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: A simpler analog with similar core structure but lacking the ethoxyphenyl and phenylallylidene groups.

    3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one: Lacks the phenylallylidene moiety.

    5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one: Lacks the ethoxyphenyl group.

Uniqueness

(Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxyphenyl and phenylallylidene groups enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H19NO2S2

Molecular Weight

381.5 g/mol

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19NO2S2/c1-3-24-18-11-9-17(10-12-18)22-20(23)19(26-21(22)25)14-15(2)13-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3/b15-13+,19-14-

InChI Key

WMLMOMKYIRQDLM-FQHLDWHWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S

Origin of Product

United States

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